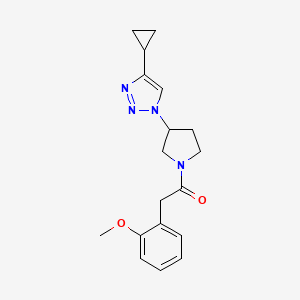

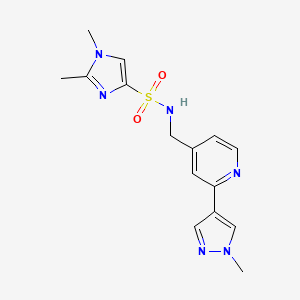

3-Formylphenyl 4-(acetylamino)benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

In a study, 3-formyl phenyl benzenesulfonate was created by reacting 3-hydroxybenzaldehyde with benzene sulfonyl chloride, which was aided by triethylamine . Nine unique (Z)-3-[(3-substituted-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-iminomethyl] compounds were formed through the reaction of a manufactured 3-formyl phenyl benzenesulfonate chemical with nine 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one .Molecular Structure Analysis

While there is no direct information available on the molecular structure of 3-Formylphenyl 4-(acetylamino)benzenesulfonate, a related compound, 3-formylphenylboronic acid (3FPBA), was studied using the DFT/B3LYP method with the 6-311++G(d,p) basis set . According to the theoretical calculation results, C3 conformation was found more stable than other conformations .科学的研究の応用

Synthesis and Chemical Reactivity

- Synthesis of Novel Compounds : The reaction of N-(4-acetylphenyl)benzene sulphonamide derivatives with DMF-DMA leads to the synthesis of acryloyl(phenyl)benzenesulfonamide derivatives, which are further used for synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives (Fahim & Shalaby, 2019).

- Preparation of Nonlinear Optical Materials : 2-[( E )-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates have been synthesized, showing potential for optical limiting applications (Ruanwas et al., 2010).

Biological and Medicinal Applications

- Antitumor Activity : Certain chlorinated compounds derived from the synthesis process exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).

- Carbonic Anhydrase Inhibition : Synthesized benzenesulfonamides showed inhibitory effects on carbonic anhydrase I and II, which is a therapeutic target for various diseases (Gul et al., 2016).

Material Science and Engineering

- Formation of Triple Ions : Studies on benzenesulfonate salts in aprotic solvents have shown the formation of triple ions, which is significant for understanding ion association in these solvents (Hojo et al., 1994).

- Supramolecular Assembly and Interactions : Research on the solid-state structures of formylphenyl arylsulfonates reveals important insights into noncovalent interactions like halogen bonding and π-π interactions in supramolecular architectures (Andleeb et al., 2018).

Environmental and Analytical Applications

- Industrial Effluents Analysis : A study on the extraction and determination of benzene- and naphthalenesulfonates in industrial wastewaters demonstrates the application in environmental monitoring (Alonso et al., 1999).

作用機序

Target of Action

Similar compounds have been found to inhibit histone deacetylase (hdac) enzymes .

Mode of Action

Compounds with similar structures have been shown to increase the acetylation levels of selected histone subtypes in a dose and time-dependent manner .

Biochemical Pathways

Similar compounds have been found to modulate signaling pathways involved in growth and survival .

Result of Action

Similar compounds have been found to exhibit anti-tumorigenic potential .

特性

IUPAC Name |

(3-formylphenyl) 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S/c1-11(18)16-13-5-7-15(8-6-13)22(19,20)21-14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYDYVCBJMQKRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2702631.png)

![1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B2702635.png)

![7-(2-Chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2702641.png)

![3-Methyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine](/img/structure/B2702648.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2702650.png)